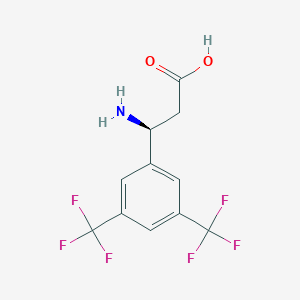
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of two trifluoromethyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced to form the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mécanisme D'action
The mechanism by which (S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic acid: Another compound with similar trifluoromethyl groups but different functional groups.
3,5-Bistrifluoromethylhydrocinnamic acid: Shares the trifluoromethyl groups but has a different backbone structure.
Uniqueness
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is unique due to its chiral center and the presence of both amino and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9F6NO2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
(3S)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20)/t8-/m0/s1 |
Clé InChI |
OUANSSWMRQKJHU-QMMMGPOBSA-N |
SMILES isomérique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@H](CC(=O)O)N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


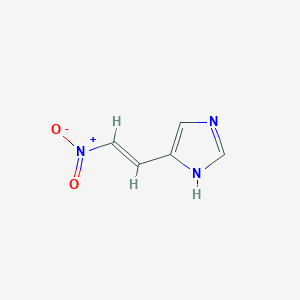
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
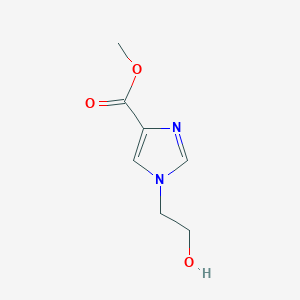
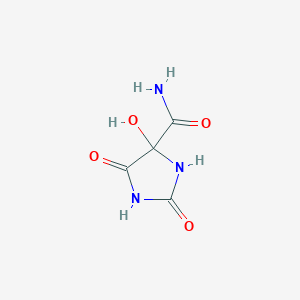
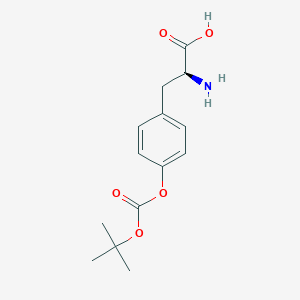
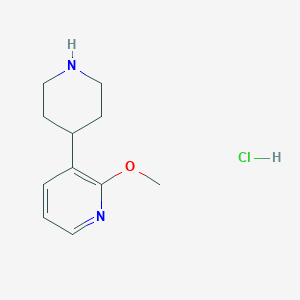
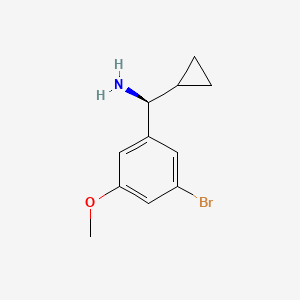

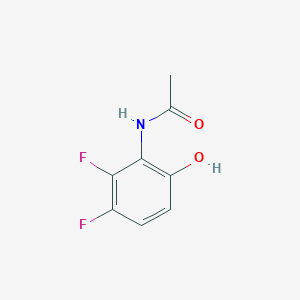
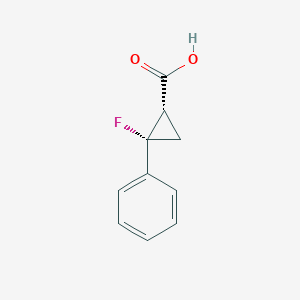
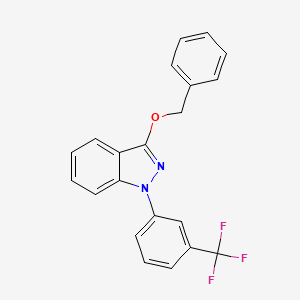
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
